molecular formula C24H28O6 B14514448 Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate CAS No. 62787-92-2

Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate

Cat. No.: B14514448
CAS No.: 62787-92-2
M. Wt: 412.5 g/mol
InChI Key: VJHDJNDGCALAJO-UHFFFAOYSA-N
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Description

Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C24H28O6 It is a diester derived from cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, yielding cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.

    Oxidation: The phenoxyethyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or titanium alkoxides at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Phenolic compounds derived from the phenoxyethyl groups.

Scientific Research Applications

Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate has several scientific research applications:

    Materials Science: Used as a plasticizer in polymer formulations to enhance flexibility and durability.

    Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.

    Chemistry: Employed as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Studied for its interactions with biological membranes and potential use in biomedical applications.

Mechanism of Action

The mechanism of action of bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl groups can interact with hydrophobic pockets in proteins, potentially altering their activity. Additionally, the ester bonds can be hydrolyzed in biological systems, releasing the active components which can then exert their effects on specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: Another diester of cyclohexane-1,4-dicarboxylic acid, used as a plasticizer.

    Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: A diester with hydroxyethyl groups, used in the synthesis of polyesters.

Uniqueness

Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate is unique due to the presence of phenoxyethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and potential for specific interactions with biological molecules, making it suitable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

62787-92-2

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C24H28O6/c25-23(29-17-15-27-21-7-3-1-4-8-21)19-11-13-20(14-12-19)24(26)30-18-16-28-22-9-5-2-6-10-22/h1-10,19-20H,11-18H2

InChI Key

VJHDJNDGCALAJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCCOC2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3

Origin of Product

United States

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